1-Ethynyl-3-(methylsulfanyl)benzene
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Description
Synthesis Analysis
The synthesis of related compounds often involves the use of catalysts or specific reagents to introduce sulfanyl groups or to facilitate the formation of the desired molecular structure. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for the synthesis of pyrazol derivatives . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes involves a radical relay strategy with sodium metabisulfite and a photocatalyst . These methods suggest that the synthesis of 1-Ethynyl-3-(methylsulfanyl)benzene could potentially involve similar catalytic or radical processes.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Ethynyl-3-(methylsulfanyl)benzene is often characterized by the presence of aromatic rings and substituents that can engage in various intermolecular interactions. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These structural features are important for understanding the potential reactivity and interactions of 1-Ethynyl-3-(methylsulfanyl)benzene.
Chemical Reactions Analysis
The chemical reactions involving compounds with sulfanyl groups can be quite diverse. The radical relay strategy mentioned earlier indicates that sulfanyl groups can participate in radical reactions under certain conditions. Additionally, the synthesis of heterocyclic compounds involving sulfonyl groups suggests that 1-Ethynyl-3-(methylsulfanyl)benzene could also be a precursor to various heterocyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Ethynyl-3-(methylsulfanyl)benzene are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of sulfanyl or sulfonyl groups can influence the polarity, solubility, and reactivity of a molecule. The oxidation of sulfanyl groups to sulfinyl groups, as seen in the synthesis of 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran , can also affect these properties. The crystal structures of related compounds provide information on molecular conformations and potential intermolecular interactions .
Scientific Research Applications
Organometallic Complex Synthesis
1-Ethynyl-3-(methylsulfanyl)benzene has been used in the stereospecific synthesis of planar chiral bidentate η5:κS-Indenyl-Sulfanyl and -Sulfinyl complexes of Rhodium(III). These complexes are synthesized through reactions involving various intermediates and are characterized by single-crystal X-ray diffraction. Such complexes are important in the field of organometallic chemistry and catalysis (Baker et al., 2012).
Polymerization Reactions
This compound is involved in phase transfer Pd(0) catalyzed polymerization reactions. For example, derivatives of 1-Ethynyl-3-(methylsulfanyl)benzene have been synthesized for polymerization, displaying mesomorphic behavior important in material science (Pugh & Percec, 1990).
Host–Guest Interactions
In crystallography, derivatives of 1-Ethynyl-3-(methylsulfanyl)benzene have been observed to form unexpected host–guest complexes. This includes interactions with water molecules in crystalline states, which is significant for understanding molecular interactions and crystal engineering (Schmittel et al., 2001).
Sensor Applications
1-Ethynyl-3-(methylsulfanyl)benzene derivatives have been used in the synthesis of nanoscopic cages with organometallic backbones. These cages are used as sensors for detecting picric acid, a common constituent in explosives. The fluorescence quenching properties of these materials are key for sensing applications (Samanta & Mukherjee, 2013).
properties
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source
|
Record name | AGN-PC-0N6KBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(methylsulfanyl)benzene | |
CAS RN |
210905-75-2 |
Source
|
Record name | AGN-PC-0N6KBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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